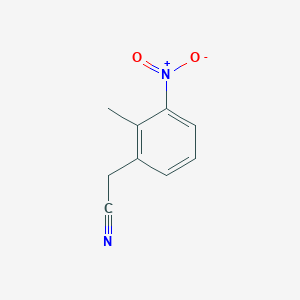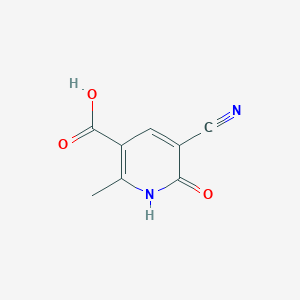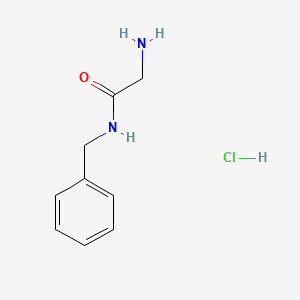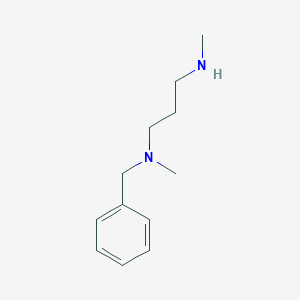
1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Structural Analysis and Chemical Properties
- Kajiwara et al. (1993) investigated the molecular structure and chemical properties of a derivative of 1H-pyrrolizine, identifying the presence of carbonyl, carboxyl groups, and a methoxycarbonylethyl group. This study is crucial for understanding the compound's chemical behavior and potential applications in various fields, including medicinal chemistry and materials science (Kajiwara et al., 1993).
2. Synthesis and Biological Activity
- Research by Krichevskii et al. (2007) and Ladurée et al. (1989) explored the synthesis of compounds related to 1H-pyrrolizine, demonstrating their potential in affecting learning, memory, and antileukemic activity. These findings suggest the compound's applicability in developing therapeutic agents for various neurological and oncological conditions (Krichevskii et al., 2007) (Ladurée et al., 1989).
3. Novel Alkaloids and Anti-Inflammatory Activity
- Sun et al. (2019) discovered a new pyrrolizine alkaloid with anti-inflammatory properties from the peels of Punica granatum. This highlights the potential of 1H-pyrrolizine derivatives in the development of anti-inflammatory drugs (Sun et al., 2019).
4. Impact on Cholinergic System
- Another study by Krichevskii et al. (2007) indicates that certain derivatives can influence the central cholinergic system, suggesting possible applications in treating neurological disorders (Krichevskii et al., 2007).
5. Advanced Synthesis Techniques
- Walizei and Breitmaier (1990) and Denislamova et al. (2008) discussed advanced synthesis methods for pyrrolizine compounds, contributing to the field of organic chemistry and facilitating the production of potentially useful derivatives (Walizei & Breitmaier, 1990) (Denislamova et al., 2008).
6. Structural and Spectroscopic Studies
- Silva et al. (2006) conducted a detailed study on the crystal structure and spectroscopic properties of a derivative, providing valuable insights for future research and application in various scientific disciplines (Silva et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds have been found to target nucleic acid phase transitions . This suggests that the compound could potentially interact with nucleic acids or proteins involved in nucleic acid metabolism.
Mode of Action
These interactions could potentially alter the conformation or activity of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with nucleic acids, it could potentially influence pathways involving dna replication, transcription, and translation
Pharmacokinetics
A related compound, moc-etomidate, has been found to be rapidly metabolized with an in vitro half-life of 44 minutes . This suggests that “7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid” might also have rapid metabolism and short half-life, although further studies are needed to confirm this.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the activity of similar compounds has been found to be influenced by the pH of the environment
Safety and Hazards
Orientations Futures
The field of carboxylic acid chemistry continues to evolve with new synthetic methods and applications being developed. For example, the Suzuki–Miyaura coupling reaction, a carbon-carbon bond-forming reaction involving organoboron reagents and carboxylic acids, has been widely applied in organic synthesis .
Propriétés
IUPAC Name |
7-methoxycarbonyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-3-5-11-4-2-6(8(7)11)9(12)13/h2,4,7H,3,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBXYEQRFRJNQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C1=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544528 |
Source


|
| Record name | 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92992-17-1 |
Source


|
| Record name | 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolizine-1,7-dicarboxylic acid, 2,3-dihydro-, 1-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)



![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)




![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)

